N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-6(10)4-13-8(14)5-2-1-3-12-7(5)11/h1-3,6H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBAYINRTNARBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . The reaction conditions often require the use of oxidants and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound, making it more resistant to metabolic degradation.
Common Reagents and Conditions:
Electrophilic Reagents:
Solvents: Solvents such as dichloromethane and acetonitrile are often used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with thiols can yield thioethers, while reactions with amines can produce amides .
Scientific Research Applications
Chemistry: In chemistry, N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a drug candidate. The incorporation of fluorine atoms can enhance the compound’s binding affinity to biological targets, improve its metabolic stability, and reduce its toxicity . It has shown promise in the development of new pharmaceuticals for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions . This can lead to the modulation of biological pathways and the inhibition or activation of specific proteins .
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity: No direct activity data are available for the target compound. However, analogs like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () show kinase inhibition, suggesting fluorinated pyridines as promising scaffolds .
- Synthetic Optimization : The difluoroethyl group may offer a synthetic advantage over bulkier substituents (e.g., tert-butylcarbamoyl in ) in terms of reaction yields and scalability .
Biological Activity
Pharmacological Properties
N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide exhibits enhanced lipophilicity, metabolic stability, and hydrogen-bonding capabilities due to its fluorinated structure. These properties contribute to its potential as a drug candidate and its interactions with biological targets.
The compound's primary mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions are facilitated by:
- Hydrogen bonding
- Hydrophobic interactions
- Enhanced binding affinity due to fluorine incorporation
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly in the context of signaling pathways. While specific data for this compound is limited, structurally similar compounds have demonstrated significant inhibitory effects. For instance, 2′-fluoro nucleosides have shown inhibition of viral replication enzymes .
Antiviral Activity
Although direct data for this compound is not available, structurally similar fluorinated compounds have demonstrated antiviral properties. For example:
| Compound | Antiviral Activity | EC50 |
|---|---|---|
| 2′-FdC | HCV replicon inhibition | EC90 = 5.0 μM |
| 2′-FdC | SARS-CoV-2 inhibition | EC50 = 175.2 μM |
These data suggest potential antiviral applications for this compound, warranting further investigation .
Anticancer Potential
The compound's structural features suggest possible anticancer activity. Fluorinated compounds often exhibit improved metabolic stability and enhanced target binding, which are beneficial in cancer therapeutics. However, specific studies on this compound's anticancer properties are needed to confirm this potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural features:
- The 2,2-difluoroethyl group enhances lipophilicity and metabolic stability.
- The fluoropyridine moiety contributes to the compound's unique chemical properties and potential biological interactions.
- The carboxamide functional group plays a role in hydrogen bonding and target recognition.
Case Study: Comparison with Similar Compounds
While direct case studies on this compound are not available, insights can be gained from studies on similar compounds:
-
2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide:
- Exhibits significant biological activity as an inhibitor in various signaling pathways.
- Demonstrates potential applications in cancer research and neurodegenerative disease treatment.
-
N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide:
- Explored for anti-inflammatory and anticancer properties.
- Interacts with biological targets through binding interactions, modulated by its fluorine atom and cyclobutylmethyl group.
These case studies highlight the potential of this compound in various therapeutic applications, emphasizing the need for further research specific to this compound.
Q & A
Q. What are the optimal synthetic routes for N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 2-fluoropyridine-3-carboxylic acid with 2,2-difluoroethylamine. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with catalytic DMAP to form an active ester intermediate.
- Amide bond formation : React the activated acid with 2,2-difluoroethylamine in anhydrous DMF or THF at 0–25°C.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Q. Critical factors :
- Solvent polarity : Higher polarity solvents (DMF) improve solubility but may require longer reaction times.
- Temperature : Elevated temperatures (>40°C) risk decomposition of the difluoroethyl group.
- Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) can enhance coupling efficiency in multi-step syntheses .
Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?
- ¹H/¹³C NMR : Assign fluorine-coupled peaks (e.g., splitting patterns for CF₂ groups) and confirm amide proton resonance (~8.5–9.5 ppm).
- X-ray crystallography : Resolve conformational isomerism (e.g., rotational barriers around the amide bond) .
- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).
Q. Common pitfalls :
- Overlapping signals in NMR due to fluorine’s quadrupolar effects.
- Crystal polymorphism affecting diffraction patterns.
Q. What stability considerations are critical for handling this compound in experimental settings?
- Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation of the fluoropyridine ring.
- Hydrolytic stability : Avoid aqueous buffers at pH >8, which may cleave the amide bond.
- Thermal stability : Decomposition observed above 150°C (DSC/TGA data recommended) .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?
Discrepancies arise from solvent purity, temperature, and crystallization kinetics. A systematic approach includes:
- Phase-solubility studies : Measure equilibrium solubility in DMSO, ethanol, and chloroform at 25°C and 37°C.
- Hansen solubility parameters : Compare experimental results with computational predictions to identify outliers .
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for biological assays.
Q. What mechanistic insights explain the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?
- Fluorine’s electronic effects : The 2-fluoropyridine group enhances electron-withdrawing properties, stabilizing hydrogen bonds with catalytic residues (e.g., ATP-binding pockets).
- DFT calculations : Model charge distribution to predict binding affinity differences between fluorinated and non-fluorinated analogs.
- Enzyme kinetics : Perform Michaelis-Menten assays with/without the compound to assess competitive vs. non-competitive inhibition .
Q. How can computational modeling guide the optimization of this compound for improved bioavailability?
- Molecular dynamics (MD) simulations : Predict membrane permeability by analyzing logP and polar surface area.
- ADMET profiling : Use tools like SwissADME to assess CYP450 metabolism risks and blood-brain barrier penetration.
- Structural modifications : Introduce hydrophilic substituents (e.g., hydroxyl groups) while retaining fluorine’s metabolic stability .
Q. What experimental strategies address discrepancies in reported biological activity across cell-based vs. in vivo models?
- Metabolite profiling : Identify active/inactive metabolites via LC-MS in plasma and tissue homogenates.
- Dose-response calibration : Adjust concentrations to account for protein binding differences in serum-containing media.
- Tissue distribution studies : Use radiolabeled (¹⁴C or ³H) compound to track bioavailability .
Q. How do structural modifications to the difluoroethyl group impact the compound’s pharmacokinetic profile?
- Comparative SAR studies : Replace CF₂CH₃ with CHF₂ or CF₃ groups to evaluate effects on half-life and clearance.
- In vitro microsomal assays : Measure metabolic stability using liver microsomes to correlate substituent size with oxidation rates.
- Crystallographic data : Analyze steric clashes in enzyme-binding pockets caused by bulkier substituents .
Q. What analytical methods are most effective for characterizing degradation products under accelerated stability conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic hydrolysis.
- HPLC-MS/MS : Identify major degradants (e.g., hydrolyzed amide or defluorinated pyridine).
- Stability-indicating assays : Validate methods using spiked samples with synthetic degradants .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?
- Scaffold diversification : Synthesize analogs with variations in pyridine substitution (e.g., 3- vs. 4-fluoro) and amide linker length.
- Biological testing : Prioritize assays measuring IC₅₀, selectivity indices, and cytotoxicity (e.g., HEK293 vs. cancer cell lines).
- Data normalization : Use Z-factor validation to ensure assay reproducibility across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
